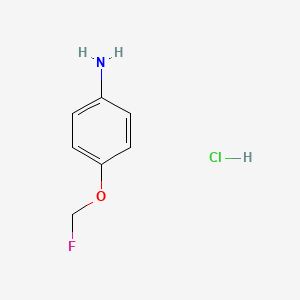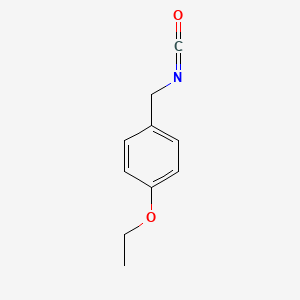
4-(Fluoromethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethoxy)aniline hydrochloride: is an organic compound with the molecular formula C7H8ClFNO It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(Fluoromethoxy)aniline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(Fluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Fluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to understand the interaction of fluorinated aromatic compounds with biological molecules .
Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of agrochemicals and polymers .
Comparación Con Compuestos Similares
Similar Compounds:
4-(Difluoromethoxy)aniline: This compound has two fluorine atoms in the methoxy group, which can alter its chemical and biological properties.
4-Fluoroaniline: A simpler derivative with a single fluorine atom, used as a precursor in various chemical syntheses.
4-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group, often used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 4-(Fluoromethoxy)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C7H9ClFNO |
|---|---|
Peso molecular |
177.60 g/mol |
Nombre IUPAC |
4-(fluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H |
Clave InChI |
JEBXVJUHADFQEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)




